

Introduction: The Uracil Core in Modern Drug Discovery

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Compound of Interest

Compound Name: *5,6-Diamino-1,3-diethyluracil*
Hydrochloride

Cat. No.: *B1455201*

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Uracil derivatives are foundational scaffolds in medicinal chemistry, prized for their synthetic accessibility and diverse biological activities.[1] Among these, diamino uracils represent a particularly vital class of intermediates and active pharmaceutical ingredients (APIs). These compounds serve as critical precursors for synthesizing a wide array of therapeutic agents, including xanthine derivatives used as adenosine receptor antagonists for neurodegenerative diseases and potent kinase inhibitors for oncology.[2][3][4] Their utility extends to applications as antimicrobial, antioxidant, and antiviral agents.[1]

For researchers, scientists, and drug development professionals, a deep understanding of the physicochemical properties of these molecules is not merely academic; it is a prerequisite for success.[5][6] Properties such as solubility, solid-state characteristics, thermal stability, and ionization state govern a molecule's journey from a laboratory curiosity to a viable therapeutic. They directly influence bioavailability, manufacturability, formulation design, and regulatory approval.[6][7] This guide provides a detailed exploration of the core physicochemical properties of diamino uracils, synthesizing technical data with the practical insights needed for informed drug development.

Molecular Structure: Isomers, Tautomers, and Conformations

The foundational structure of a diaminouracil is a pyrimidine-2,4(1H,3H)-dione ring substituted with two amino groups. The most common isomers in drug discovery are 5,6-diaminouracil and

2,4-diaminouracil, each offering distinct electronic and steric profiles for further chemical modification.[8][9]

A critical consideration, often overlooked, is the potential for complex structural dynamics in solution. Amide-containing uracil derivatives can exhibit rotational conformers (rotamers) due to the partial double-bond character of the amide bond.[2] This phenomenon can lead to the unexpected duplication of signals in Nuclear Magnetic Resonance (NMR) spectra, which might be misinterpreted as impurities or a mixture of regioisomers.

Causality in Analysis: Dynamic NMR spectroscopy, performed at varying temperatures, is an essential tool to probe these conformational dynamics.[2] By observing the coalescence or sharpening of NMR signals with temperature changes, one can confirm the presence of rotamers and understand the energy barrier to their interconversion. This insight is crucial, as different conformers may exhibit different binding affinities to a biological target, impacting overall efficacy.

Solid-State Properties: Crystallinity and Polymorphism

The solid-state form of an API profoundly impacts its stability, solubility, and dissolution rate—and by extension, its bioavailability.[5] Diamino uracils, like many APIs, can exist in different crystalline arrangements known as polymorphs. Each polymorph, despite having the same chemical composition, is a distinct solid material with unique physical properties.[10]

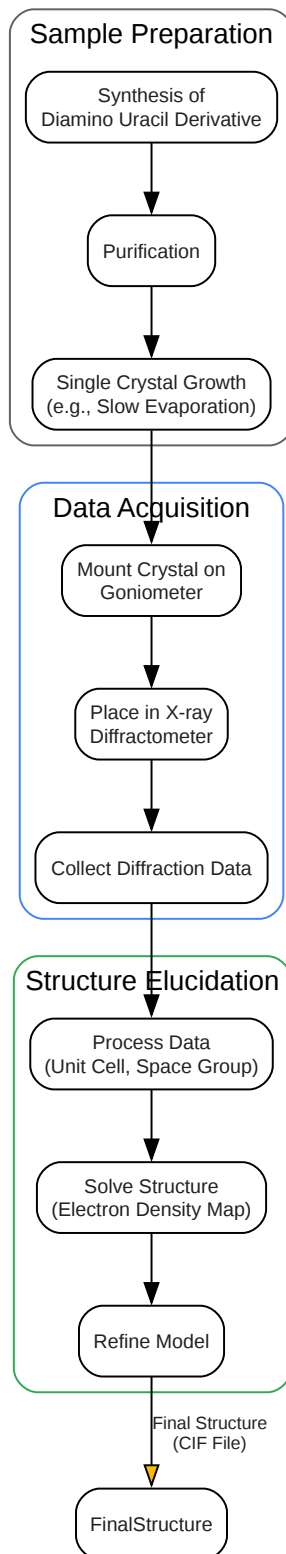
Key Characterization Techniques

- **X-ray Crystallography:** Single-crystal X-ray diffraction provides the definitive three-dimensional structure of a molecule in its crystalline lattice, revealing intramolecular geometry and intermolecular interactions like hydrogen bonding.[2][3] Powder X-ray Diffraction (PXRD) is the workhorse for routine polymorph identification and quality control, as it provides a unique "fingerprint" for each crystalline form.[11]
- **Thermal Analysis:** As detailed in the next section, Differential Scanning Calorimetry (DSC) is highly effective for detecting polymorphic transitions.[10]

Experimental Protocol: Single-Crystal X-ray Diffraction

- **Crystal Growth:** Grow suitable single crystals of the diaminouracil derivative. This is often the most challenging step. Common methods include slow evaporation from a saturated solution (e.g., DMSO, DMF), vapor diffusion, or cooling crystallization.^[2]
- **Crystal Selection & Mounting:** Under a microscope, select a high-quality, single crystal (typically <0.5 mm) and mount it on a goniometer head.
- **Data Collection:** Place the mounted crystal in a single-crystal X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated during data collection to capture diffraction patterns from all possible orientations.
- **Structure Solution & Refinement:** The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then "solved" using computational methods to generate an initial electron density map and refined to achieve the best possible fit between the calculated and observed diffraction data.

Workflow for Crystal Structure Determination

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Caption: A typical workflow for determining the 3D structure of a new compound.

Thermal Properties and Stability

Thermal analysis is indispensable in pharmaceutical development for establishing processing parameters, ensuring drug-excipient compatibility, and predicting shelf-life.[\[12\]](#)

Key Characterization Techniques

- **Differential Scanning Calorimetry (DSC):** This technique measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[\[13\]](#)[\[14\]](#) It provides quantitative data on melting points, crystallization events, and polymorphic transitions, which are critical for quality control.[\[10\]](#)[\[15\]](#)
- **Thermogravimetric Analysis (TGA):** TGA measures the change in mass of a sample as a function of temperature or time. It is used to evaluate thermal stability and quantify degradation pathways, which is vital for determining optimal storage conditions.

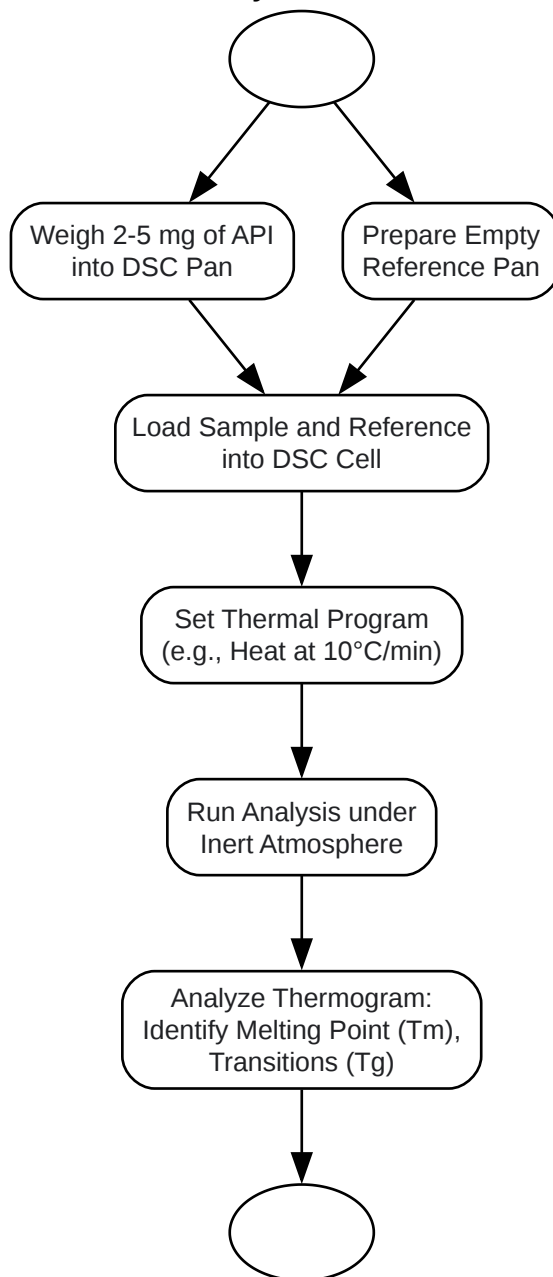
Quantitative Data: Melting Points of Diamino Uracil Derivatives

Compound	Melting Point (°C)	Source
5,6-Diaminouracil sulfate	>260 °C (decomposes)	
5,6-Diaminouracil hydrochloride	300–305 °C (decomposes)	[16]
1,3-Diethyl-5,6-diaminouracil	88–98 °C	[17]
1,3-Dibutyl-5,6-diaminouracil	93 °C	[18]
N-(6-Amino-1,3-dimethyl-2,4-dioxo...)	220–223 °C	[2]
N-(6-Amino-3-ethyl-2,4-dioxo...)	>320 °C	[2]
*Full chemical names provided in the reference.		

Experimental Protocol: Characterization by DSC

- **Sample Preparation:** Accurately weigh 2-5 mg of the diaminouracil sample into an aluminum DSC pan. Crimp the pan with a lid. Prepare an identical empty pan to serve as the reference.
- **Instrument Setup:** Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) to prevent oxidative degradation.
- **Thermal Program:** Program the instrument to heat at a constant rate, typically 10 °C/min, over a temperature range relevant to the expected thermal events (e.g., from 25 °C to 350 °C).
- **Data Analysis:** The instrument records the differential heat flow versus temperature. Endothermic events (like melting) appear as peaks, while exothermic events (like crystallization or decomposition) appear as troughs. The onset temperature of the melting peak is typically reported as the melting point.

DSC Analysis Workflow



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Caption: A streamlined workflow for performing a DSC experiment.

Solubility and Ionization (pKa)

Aqueous solubility is a master variable in drug development, as a drug must dissolve to be absorbed.[19] Many diaminouracil derivatives exhibit poor water solubility, necessitating

strategies to improve it, such as salt formation (e.g., hydrochloride or sulfate salts) or formulation with solubilizing excipients.[16]

The pKa, or acid dissociation constant, defines the ionization state of a molecule at a given pH. The amino groups on the uracil ring are basic and will be protonated at acidic pH. Knowing the pKa is essential for predicting solubility in different parts of the gastrointestinal tract and for developing stable liquid formulations.

Key Characterization Techniques

- **UV-Vis Spectroscopy:** This technique is a reliable method for determining the pKa of compounds with a chromophore. As the pH of the solution changes, the protonation state of the molecule changes, leading to a shift in its UV-Vis absorption spectrum. By monitoring this shift, the pKa can be accurately determined.[20][21]

Experimental Protocol: pKa Determination by UV-Vis Spectroscopy

- **Stock Solution:** Prepare a concentrated stock solution of the diaminouracil compound in a suitable solvent (e.g., DMSO or methanol).
- **Buffer Preparation:** Prepare a series of buffer solutions covering a wide pH range (e.g., from pH 2 to pH 12).
- **Sample Preparation:** For each pH point, add a small, constant aliquot of the stock solution to a cuvette containing a specific buffer to achieve a final concentration suitable for UV-Vis analysis.
- **Spectral Acquisition:** Record the full UV-Vis spectrum (e.g., 200-400 nm) for the sample at each pH. The parent uracil molecule has absorption maxima around 202 nm and 258 nm. [22]
- **Data Analysis:** Identify a wavelength where the absorbance changes significantly with pH. Plot the absorbance at this wavelength against the pH of the buffer.
- **pKa Calculation:** The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation. The pH at the inflection point of the curve corresponds to the pKa of the ionizable

group.

Spectroscopic Profile

Spectroscopic techniques are fundamental for confirming the identity, structure, and purity of diaminouracil derivatives.^[7]

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are the most powerful tools for unambiguous structure elucidation.^[23] They provide detailed information about the chemical environment of each proton and carbon atom, allowing for the confirmation of the desired structure and the identification of impurities or unexpected isomers.^{[2][24][25]}
- UV-Visible (UV-Vis) Spectroscopy: Beyond pKa determination, UV-Vis is used for quantitative analysis to measure the concentration of a compound in solution, which is essential for solubility and dissolution rate studies.^{[21][26][27]} Diaminouracil hydrochloride in 0.1N HCl, for instance, shows a well-defined absorption peak at 260 nm.^{[16][26]}
- Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR provides a characteristic "fingerprint" based on the vibrational frequencies of chemical bonds. It is excellent for identifying key functional groups (e.g., N-H, C=O, C=C) and can be used to track chemical transformations or identify polymorphs.^[20]

Characteristic Spectroscopic Data for a Diamino Uracil Derivative

The following data is representative for N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3-(3,4-diethoxyphenyl)propiolamide (major isomer) as reported in a detailed study.^[2]

Technique	Key Signals/Values	Interpretation
^1H NMR	δ 9.08 (s, 1H), 6.76 (s, 2H), 3.31 (s, 3H), 3.12 (s, 3H)	Signals correspond to amide proton (CONH), primary amine (NH_2), and two distinct N-methyl groups.
^{13}C NMR	δ 158.9, 153.3, 152.1, 150.5, 150.2	Resonances in the downfield region characteristic of carbonyl ($\text{C}=\text{O}$) and sp^2 -hybridized ring carbons.
HRMS	$[\text{M}+\text{H}]^+$: 387.1663 (calculated), 387.1668 (found)	High-resolution mass spectrometry confirms the elemental composition and molecular weight.

Conclusion

The physicochemical properties of diamino uracils are a critical determinant of their therapeutic potential. A comprehensive characterization of the solid state, thermal behavior, solubility, ionization, and spectroscopic profile provides the essential data needed to guide rational drug design, select appropriate candidates for development, and design robust formulations. By employing the analytical techniques and protocols outlined in this guide, researchers can build a holistic understanding of their molecules, mitigating risks in later development stages and accelerating the path from the laboratory to the clinic. The interplay between these properties is complex, and a thorough, early-stage investigation is the cornerstone of successful pharmaceutical development.^[6]

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